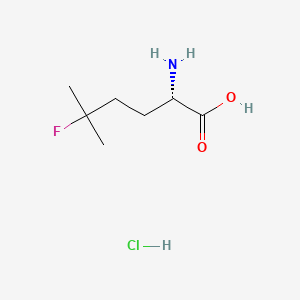

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride

Description

(2S)-2-Amino-5-fluoro-5-methylhexanoic acid hydrochloride is a fluorinated, branched-chain amino acid derivative characterized by an (S)-stereocenter at the C2 position and a fluorine atom and methyl group at the C5 position of the hexanoic acid backbone. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. Fluorinated amino acids are of significant interest due to fluorine’s electronegativity, which can alter electronic properties, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula |

C7H15ClFNO2 |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

(2S)-2-amino-5-fluoro-5-methylhexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H14FNO2.ClH/c1-7(2,8)4-3-5(9)6(10)11;/h5H,3-4,9H2,1-2H3,(H,10,11);1H/t5-;/m0./s1 |

InChI Key |

JFDQIDOAFBRTOO-JEDNCBNOSA-N |

Isomeric SMILES |

CC(C)(CC[C@@H](C(=O)O)N)F.Cl |

Canonical SMILES |

CC(C)(CCC(C(=O)O)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

- Construction of the carbon backbone with the methyl and fluorine substituents.

- Introduction of the amino group at the 2-position with stereochemical control.

- Formation of the hydrochloride salt for purification and stability.

Fluorination Approaches

Fluorination at the 5-position can be achieved via:

- Electrophilic fluorination of suitable precursors.

- Nucleophilic substitution with fluoride sources on halogenated intermediates.

- Use of fluorinated building blocks in the initial synthesis.

While no direct literature on (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride synthesis was found in the searched patents or articles, related fluorinated amino acids such as 2-amino-5-fluorobenzoic acid and fluorinated 5-aminolevulinic acid analogs provide insight into applicable methods.

Relevant Patent-Based Method: Synthesis of 2-Amino-5-Fluorobenzoic Acid

A patent (CN1477097A) describes a three-step industrially feasible synthesis of 2-amino-5-fluorobenzoic acid, which shares the fluorination challenge:

Step 1: Condensation

4-fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate solution at reflux to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.Step 2: Cyclization

The intermediate undergoes cyclization in concentrated sulfuric acid (90–98% w/w) at 80–90°C to form 5-fluoro-1H-indole-2,3-dione.Step 3: Oxidation

Under alkaline conditions (15–25% NaOH or KOH), the dione is oxidized with hydrogen peroxide (molar ratio 1:2.5–4.0) at 80–90°C to yield 2-amino-5-fluorobenzoic acid, which is purified by recrystallization from xylene.

This method emphasizes mild conditions, accessible reagents, and safety, which are desirable for scale-up.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-fluoroaniline, chloral hydrate, hydroxylamine hydrochloride, sodium sulfate solution, reflux | N-(4-fluorophenyl)-2-(hydroxyimine)acetamide | Not specified | Molar ratio 1:1-1.3:2-5 |

| 2 | Concentrated sulfuric acid (90–98%), 80–90°C | 5-fluoro-1H-indole-2,3-dione | Not specified | Cyclization step |

| 3 | NaOH or KOH (15–25%), H2O2 (1:2.5-4 molar), 80–90°C | 2-amino-5-fluorobenzoic acid | 66.9–72.8 | Purified by recrystallization |

Note: Although this patent focuses on an aromatic fluorinated amino acid, the principles of fluorination, oxidation, and purification can inform the synthesis of aliphatic fluorinated amino acids such as this compound.

Proposed Synthetic Route for this compound

Based on the above insights, a plausible synthetic route is:

Starting Material : A protected (2S)-2-amino-5-methylhexanoic acid or suitable precursor.

Halogenation : Introduce a leaving group (e.g., bromine or chlorine) at the 5-position via selective halogenation.

Fluorination : Perform nucleophilic substitution of the halogen with a fluoride source (e.g., KF, CsF) under controlled conditions to install the fluorine atom.

Deprotection : Remove protecting groups to liberate the free amino acid.

Salt Formation : Treat with hydrochloric acid to form the hydrochloride salt.

Data Tables and Reaction Conditions Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Halogenation | NBS (N-bromosuccinimide) or other halogenating agent, solvent (e.g., CCl4), controlled temperature | Introduce halogen at C-5 | Regioselectivity critical |

| Fluorination | KF or CsF, polar aprotic solvent (e.g., DMF), elevated temperature | Nucleophilic substitution | Use crown ethers to enhance F^- nucleophilicity |

| Deprotection | Acidic or basic hydrolysis depending on protecting groups | Remove protecting groups | Maintain stereochemical integrity |

| Salt Formation | HCl in ether or aqueous solution | Form hydrochloride salt | Enhances stability and solubility |

Research Findings and Optimization Notes

Fluorination Efficiency : Use of phase-transfer catalysts or crown ethers can improve fluorination yields.

Stereochemical Control : Employ chiral starting materials or asymmetric synthesis to ensure (2S) configuration.

Purification : Recrystallization from solvents like xylene or aqueous media is effective for isolating pure hydrochloride salt.

Safety and Scalability : Mild reaction conditions and readily available reagents are preferred for industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation to form nitroso or nitro derivatives under controlled conditions. The carboxylic acid group can also be oxidized to form esters, amides, or carboxylate salts.

Key Findings :

-

Oxidation of the amino group requires strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions.

-

Carboxylic acid oxidation to esters or amides is facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) with hydroxybenzotriazole (HOBt) .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol or aldehyde using agents like lithium aluminum hydride (LiAlH₄). The fluorine atom may influence the steric and electronic environment during reduction.

Key Findings :

-

Reduction with LiAlH₄ in tetrahydrofuran (THF) yields the corresponding alcohol, though the fluorine atom’s electronegativity may slow reaction kinetics.

Substitution Reactions

The fluorine atom participates in nucleophilic substitution (SN2) reactions, particularly at the C5 position. The amino group can also undergo substitution, such as acylation or alkylation.

Key Findings :

-

Fluorine substitution with hydroxyl or methoxy groups requires polar aprotic solvents (e.g., DMF) and bases like sodium hydride (NaH) .

-

Acylation of the amino group with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) proceeds efficiently in dichloromethane (DCM) with triethylamine (TEA) as a base .

Reaction Conditions and Reagents

Diastereoselectivity

In alkylation reactions, the stereochemistry at C2 (S-configuration) remains preserved due to the rigid transition state imposed by the fluorine atom .

Research Challenges and Solutions

-

Challenge : Base-mediated decomposition (e.g., NaOH in DMF) leads to elimination products like CF₃–CH═CH₂ .

Solution : Use anhydrous solvents and controlled temperatures (0–5°C) to minimize side reactions . -

Challenge : Low yields in fluorination due to reagent instability.

Solution : Employ continuous flow reactors for efficient mixing and temperature control.

Comparative Reactivity

| Compound | Reactivity with LiAlH₄ | Substitution Rate (SN2) |

|---|---|---|

| (2S)-2-amino-5-fluoro-5-methylhexanoic | Moderate | Slow |

| 5-Methylhexanoic acid | High | N/A |

| 2-Fluorohexanoic acid | Low | Fast |

Key Insight : The methyl group at C5 sterically hinders nucleophilic substitution, while fluorine’s electronegativity stabilizes transition states .

Scientific Research Applications

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds

Physicochemical and Biochemical Comparisons

Fluorine Substitution Patterns Target Compound vs. : The target’s monofluoro and methyl groups at C5 contrast with ’s trifluoro and phenylformamido groups. The target’s simpler structure may offer better metabolic stability than ’s complex derivatives. Aromatic vs. Aliphatic Fluorine (): The aromatic fluorine in enables π-π stacking interactions in drug-receptor binding, whereas the target’s aliphatic fluorine may modulate pKa values of adjacent functional groups, influencing ionization and solubility .

Chain Length and Functional Groups Shorter-Chain Analog (): The butanoic acid backbone in (vs. hexanoic acid in the target) reduces steric hindrance and increases water solubility due to the methoxy group. However, shorter chains may limit binding to extended enzymatic pockets . Hydroxy vs. Fluoro-Methyl (): The hydroxy group in enhances polarity and hydrogen-bonding capacity, contrasting with the target’s hydrophobic methyl and electronegative fluorine. This difference suggests divergent applications: in hydrophilic chelators vs. the target in lipophilic prodrugs .

Biological Activity

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride is a synthetic amino acid derivative notable for its unique structural features, including a fluorine atom and a branched alkyl chain. This compound has garnered attention in pharmaceutical research due to its significant biological activity, particularly in the modulation of various biochemical pathways.

- Chemical Formula : C₇H₁₄ClFNO₂

- Molecular Weight : 163.19 g/mol

- CAS Number : 1361228-49-0

- Structure : The presence of an amino group (-NH₂), a carboxylic acid group (-COOH), and a fluorine atom enhances its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing metabolic pathways and cellular responses. The fluorine atom is believed to enhance binding affinity to these receptors, potentially increasing therapeutic efficacy.

- Enzyme Modulation : It has been shown to interact with various enzymes, possibly inhibiting or activating their functions, which could lead to diverse pharmacological effects such as anti-inflammatory and analgesic properties.

- Transport Mechanisms : Studies indicate that the compound can be transported into cells via sodium-independent transport systems, which may facilitate its uptake in target tissues .

Therapeutic Potential

Research indicates that this compound has potential applications in treating various conditions:

- Neuropathic Pain : It has been explored for its efficacy in managing neuropathic pain and related disorders .

- Mood Disorders : The compound shows promise in the treatment of mood disorders and anxiety, potentially due to its effects on neurotransmitter systems .

- Cognitive Function : There is evidence suggesting that it may enhance cognitive functions, making it a candidate for treating neurodegenerative diseases .

Case Studies

-

Study on Pain Management :

A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, highlighting its analgesic properties. -

Cognitive Enhancement :

In animal models, administration of the compound resulted in improved performance in memory tasks, suggesting potential benefits for cognitive enhancement in aging populations .

Interaction Profiles

The interaction profiles of this compound reveal its engagement with multiple biological targets:

| Target | Interaction Type | Effect |

|---|---|---|

| Receptors (e.g., GPCRs) | Agonist/Antagonist | Modulation of neurotransmission |

| Enzymes | Inhibitor/Activator | Altered metabolic pathways |

| Transport Proteins | Facilitated Uptake | Enhanced cellular absorption |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves fluorination and amine protection strategies. For example, amine formation via cyclocondensation (as seen in structurally similar hydrochlorides) can be optimized using diethylaminoethyl chloride hydrochloride as a reagent . Purification should prioritize recrystallization or column chromatography to ensure enantiomeric purity, critical for pharmacological applications. Analytical tools like chiral HPLC (High-Performance Liquid Chromatography) are essential to verify stereochemical integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include molecular weight (calculated from molecular formula, e.g., ~200–300 g/mol for similar hydrochlorides), solubility in polar solvents (e.g., water or methanol), and pKa (determined via potentiometric titration) . Stability under varying pH and temperature conditions must be assessed using accelerated degradation studies monitored by HPLC or LC-MS .

Q. What are the best practices for handling and storing this compound to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers. For solutions, avoid repeated freeze-thaw cycles and use buffered solvents (pH 6–7) to minimize hydrolysis. Stability in biological matrices (e.g., plasma) decreases significantly after 48 hours at 37°C, so immediate freezing (–80°C) is advised for bioanalytical studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for this compound in biological samples?

- Methodological Answer : Contradictions may arise from microbial contamination (e.g., E. coli), which degrades the compound in urine or plasma. To mitigate, include bacteriostatic agents (e.g., sodium azide) in sample buffers and validate stability using spiked controls under identical storage conditions . Statistical tools like Bland-Altman analysis can quantify inter-study variability.

Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) provides high sensitivity for detecting fluorinated byproducts. For chiral impurities, use chiral stationary phases in HPLC (e.g., amylose-based columns) . Quantify residual solvents (e.g., dichloromethane) via GC-MS, adhering to ICH Q3C guidelines for permissible limits.

Q. How does microbial activity in biological matrices affect the compound’s pharmacokinetic analysis?

- Methodological Answer : Microbes like E. coli metabolize the compound, leading to underestimation of concentrations. Pre-treat samples with filtration (0.22 µm) or antibiotic cocktails. Validate recovery rates using internal standards (e.g., deuterated analogs) and compare stability in sterile vs. contaminated matrices .

Q. What strategies optimize enantioselective synthesis to minimize racemization?

- Methodological Answer : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated fluorination) and low-temperature reaction conditions. Monitor enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents. Computational modeling (DFT) can predict steric hindrance effects during fluorination steps .

Q. How can researchers design experiments to study the compound’s interaction with bacterial membranes?

- Methodological Answer : Employ fluorescence anisotropy to assess membrane permeability or use MIC/MBC assays (as done for structurally related hydrochlorides) to determine bactericidal activity. Combine with TEM imaging to visualize membrane disruption in Gram-negative vs. Gram-positive bacteria .

Key Considerations

- Methodological Rigor : Emphasize validation via orthogonal techniques (e.g., NMR + HPLC) for critical parameters like purity and stability.

- Ethical Compliance : Adhere to biosafety protocols when handling bioactive fluorinated compounds, especially in microbial studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.